molecular formula C17H22N4O2S B2973560 1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea CAS No. 1795492-86-2

1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Cat. No. B2973560
CAS RN: 1795492-86-2
M. Wt: 346.45
InChI Key: DOMLFDYASLEMBJ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, also known as MTMU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a urea-based molecule that has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In

Scientific Research Applications

Synthesis and Evaluation for PET Studies

A derivative of the compound, N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), was radiolabeled for cerebral positron emission tomography (PET) studies to investigate its potential as a glycogen synthase kinase-3beta (GSK-3β) specific inhibitor. However, the study concluded that due to poor brain penetration, it could not be used for cerebral PET studies to study GSK-3β (Vasdev et al., 2005).

Structural and Crystallographic Analysis

The structural and crystallographic analysis of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea provided insights into its molecular structure, offering a foundation for further modifications and understanding its interactions at the molecular level (Lough et al., 2010).

Internal Standard for LC–MS Analysis

The compound's deuterium-labeled version was synthesized to serve as an internal standard for liquid chromatography–mass spectrometry (LC–MS) analysis, aiding in drug absorption, distribution, and other pharmacokinetic studies. This application highlights its utility in analytical chemistry, particularly in the quantification and study of pharmacokinetics (Liang et al., 2020).

Optical and Fluorescence Properties

Investigations into the optical behavior of complexes derived from similar structures revealed significant findings on optical band gaps and transitions, which could have implications for materials science, particularly in the development of optical materials and sensors (Yakuphanoglu et al., 2005).

Anticancer Activity

Research into unsymmetrical 1,3-disubstituted ureas, a class to which this compound is related, has explored their enzyme inhibition and anticancer properties. This area of research is crucial for the development of new therapeutic agents against various cancers, showcasing the compound's potential in medical research (Mustafa et al., 2014).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-23-15-6-4-13(5-7-15)11-19-16(22)20-12-14-3-2-9-21(14)17-18-8-10-24-17/h4-8,10,14H,2-3,9,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMLFDYASLEMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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